A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminophenol-PEG4-methyl
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminophenol-PEG4-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of the novel molecule, 3-Aminophenol-PEG4-methyl. This compound, which conjugates the aromatic amine and phenol (B47542) functionalities of 3-aminophenol (B1664112) with a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain, is of interest in various research and drug development applications. The introduction of the methyl-terminated tetra-ethylene glycol (PEG4) chain can modify the solubility, lipophilicity, and other key properties of the parent 3-aminophenol molecule, potentially influencing its biological activity and pharmacokinetic profile.
This document outlines the theoretical physicochemical characteristics of 3-Aminophenol-PEG4-methyl, provides detailed experimental protocols for their determination, and presents a logical workflow for the characterization of such novel chemical entities.
Core Physicochemical Properties
The physicochemical properties of 3-Aminophenol-PEG4-methyl are a composite of its constituent parts: the 3-aminophenol head group and the methyl-PEG4 tail. The following tables summarize the known properties of 3-aminophenol and the calculated or estimated properties for the complete molecule.
Table 1: Physicochemical Properties of 3-Aminophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Appearance | White orthorhombic crystals | [1] |
| Melting Point | 120-124 °C | [1][2] |
| Boiling Point | 164 °C at 11 mmHg | [1][2] |
| Aqueous Solubility | Soluble in hot water | [3] |
| pKa (amino group) | 4.37 (at 20 °C in H₂O) | [1] |
| pKa (phenolic group) | 9.82 (at 20 °C in H₂O) | [1] |
Table 2: Calculated/Estimated Physicochemical Properties of 3-Aminophenol-PEG4-methyl
| Property | Value | Notes |
| Molecular Formula | C₁₅H₂₅NO₅ | Calculated |
| Molecular Weight | 299.36 g/mol | Calculated by adding the molecular weight of 3-aminophenol (C₆H₇NO, 109.13 g/mol ) and methyl-PEG4-amine (C₉H₂₁NO₄, 207.27 g/mol )[4][5] and subtracting the molecular weight of H₂ to account for the formation of the C-N bond. |
| Appearance | Expected to be a viscous liquid or low-melting solid | Based on the properties of similar PEGylated compounds. |
| Aqueous Solubility | Expected to be enhanced compared to 3-aminophenol | The hydrophilic nature of the PEG chain generally increases water solubility[6]. |
| pKa (amino group) | Estimated to be slightly basic | The pKa of the secondary amine formed will be influenced by the electron-withdrawing effects of the phenyl ring and the PEG chain. |
| pKa (phenolic group) | Estimated to be acidic | The phenolic proton's acidity is expected to be similar to that of 3-aminophenol. |
| logP (Octanol-Water Partition Coefficient) | Expected to be lower than 3-aminophenol | The PEG chain will increase the hydrophilicity of the molecule, leading to a lower logP value. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of 3-Aminophenol-PEG4-methyl.
Determination of Aqueous Solubility
This protocol describes a standard method for determining the aqueous solubility of a compound.[7][8][9][10]
Materials:
-
3-Aminophenol-PEG4-methyl
-
Deionized water
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of test tubes or vials.
-
To each tube, add a pre-weighed amount of 3-Aminophenol-PEG4-methyl, starting with a small amount (e.g., 1 mg) and increasing incrementally.
-
Add a fixed volume of deionized water (e.g., 1 mL) to each tube.
-
Vigorously mix the samples using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for a specified time (e.g., 24 hours) to ensure saturation.
-
After equilibration, visually inspect the tubes for any undissolved solid.
-
For the tubes that appear to have fully dissolved the compound, and the first tube that shows undissolved solid, carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
The solubility is determined as the concentration of the compound in the saturated solution.
Determination of pKa (Acid Dissociation Constant)
This protocol outlines the determination of pKa values using potentiometric titration.[11][12][13]
Materials:
-
3-Aminophenol-PEG4-methyl
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of 3-Aminophenol-PEG4-methyl and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
For the determination of the amino group's pKa, titrate the solution with the standardized HCl solution. For the phenolic group's pKa, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL) from the burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value is the pH at the half-equivalence point, which can be determined from the titration curve. The equivalence point can be identified as the point of steepest inflection in the curve.
Determination of logP (Octanol-Water Partition Coefficient)
This protocol describes the shake-flask method for determining the logP value.[14][15][16][17][18]
Materials:
-
3-Aminophenol-PEG4-methyl
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes or separatory funnels
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of 3-Aminophenol-PEG4-methyl in either water or n-octanol.
-
In a centrifuge tube or separatory funnel, add a known volume of the n-octanol and the aqueous phase (e.g., equal volumes).
-
Add a small, known amount of the stock solution of the compound to the two-phase system.
-
Securely cap the tube/funnel and shake vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
-
Allow the two phases to separate. If an emulsion forms, the mixture can be centrifuged to facilitate phase separation.
-
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel entity such as 3-Aminophenol-PEG4-methyl.
Caption: Experimental workflow for the synthesis and physicochemical characterization of a novel compound.
This comprehensive guide provides foundational knowledge and practical methodologies for understanding and evaluating the physicochemical properties of 3-Aminophenol-PEG4-methyl. The presented data and protocols are intended to support further research and development efforts involving this and similar PEGylated molecules.
References
- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. 3-氨基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. chemscene.com [chemscene.com]
- 5. CAS RN 85030-56-4 | Fisher Scientific [fishersci.com]
- 6. Thermo Scientific MA(PEG)4 Methyl-PEG-Amine Compound 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. enamine.net [enamine.net]
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